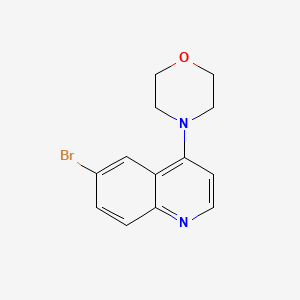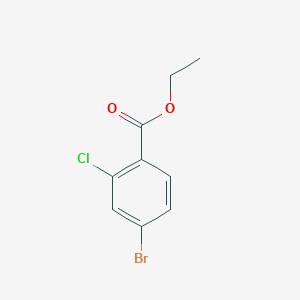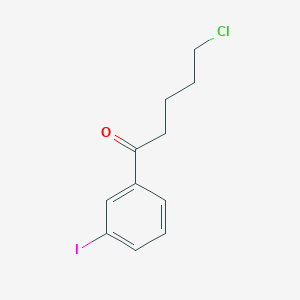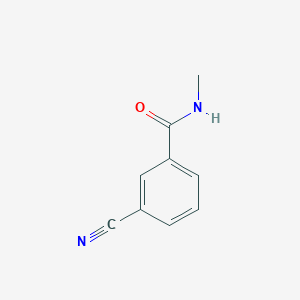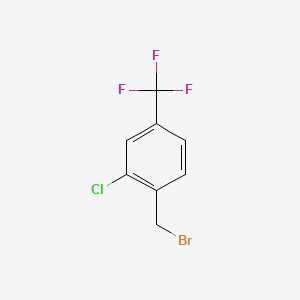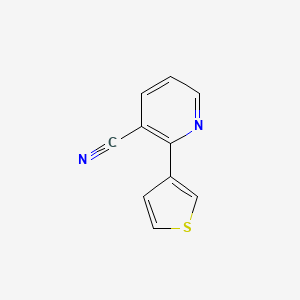
2-(チオフェン-3-イル)ニコチノニトリル
概要
説明
2-(Thiophen-3-yl)nicotinonitrile is a heterocyclic compound that features a thiophene ring attached to a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the thiophene and nicotinonitrile groups endows the molecule with unique chemical and physical properties.
科学的研究の応用
2-(Thiophen-3-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Safety and Hazards
将来の方向性
The future directions for the research on 2-(Thiophen-3-yl)nicotinonitrile could involve exploring its potential applications in scientific research and industry. Additionally, the development of new therapeutic possibilities for indole derivatives, which are structurally similar to 2-(Thiophen-3-yl)nicotinonitrile, could also be a potential future direction .
作用機序
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
The exact mode of action of 2-(Thiophen-3-yl)nicotinonitrile is currently unknown. Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-3-yl)nicotinonitrile may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it is likely that 2-(Thiophen-3-yl)nicotinonitrile has significant molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-thiopheneboronic acid with 2-chloro-3-cyanopyridine . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 2-(Thiophen-3-yl)nicotinonitrile may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 2-(Thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Thiophen-3-yl)nicotinamines.
Substitution: Various substituted thiophene derivatives.
類似化合物との比較
2-Amino-4,6-disubstituted-3-cyanopyridine derivatives: These compounds share the nicotinonitrile core but differ in their substituents, leading to variations in their chemical and biological properties.
Substituted 4-(Thiophen-2-yl)nicotinonitriles: These compounds have the thiophene ring attached at a different position, which can affect their reactivity and applications.
Uniqueness: 2-(Thiophen-3-yl)nicotinonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure allows for specific interactions in biological systems and can lead to distinct applications in materials science and medicinal chemistry.
特性
IUPAC Name |
2-thiophen-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILXKHBTORMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594772 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870065-06-8 | |
| Record name | 2-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

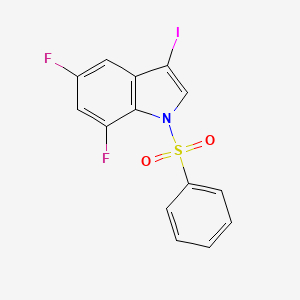
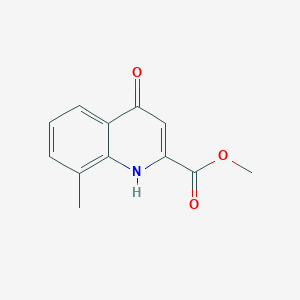
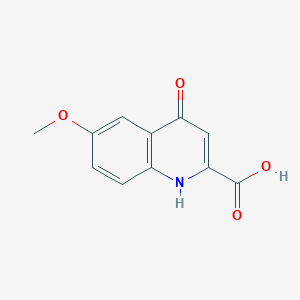
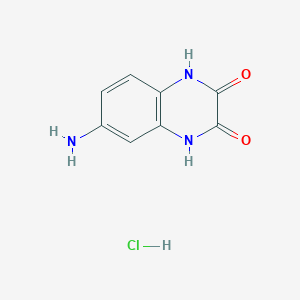

![6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1358189.png)
